molecular formula C16H14F4N6O B6439331 5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2549049-82-1

5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B6439331
CAS No.: 2549049-82-1
M. Wt: 382.32 g/mol
InChI Key: QDYOEGBBBVVODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 5 and a methoxy-pyrrolidine-triazolopyridazine moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the triazolopyridazine core may facilitate π-π stacking interactions in target binding .

Properties

IUPAC Name

6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N6O/c17-11-1-4-14(21-7-11)27-9-10-5-6-25(8-10)13-3-2-12-22-23-15(16(18,19)20)26(12)24-13/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYOEGBBBVVODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Fluoro-2-(pyrrolidin-3-yl)pyridine

  • Structure : Simpler pyridine-pyrrolidine hybrid lacking the triazolopyridazine and trifluoromethyl groups.
  • Molecular Formula : C₉H₁₁FN₂; Mol. Wt. : 166.2 .
  • Key Differences : Absence of the [1,2,4]triazolo[4,3-b]pyridazine system reduces steric bulk and electronic complexity, likely diminishing target-binding versatility compared to the target compound.

5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine

  • Structure : Pyrimidine-based analogue with a fluoro substituent and aryl-methoxy group.
  • Key Differences : Pyrimidine core instead of pyridine; the p-tolylmethoxy group may enhance hydrophobic interactions but lacks the triazolopyridazine’s heterocyclic diversity. Reported as a nucleic acid synthesis inhibitor (fungicidal activity) .

Heterocyclic Systems with Triazolo or Thiazolo Moieties

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)

  • Structure : Contains pyrrolothiazolopyrimidine and triazole rings.
  • Synthesized via DMF-mediated reactions, contrasting with the target compound’s likely dichloromethane/trifluoroacetic acid-based synthesis .

5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 53)

  • Structure : Shares a triazolo-pyridine scaffold and trifluoromethyl group.
  • Key Differences : The tetrahydrotriazolo[4,3-a]pyridine system lacks the pyridazine component, reducing planar aromatic surface area. The benzamide moiety introduces hydrogen-bonding capacity absent in the target compound .

Physicochemical and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound Pyridine-triazolopyridazine CF₃, pyrrolidine-methoxy ~450 (estimated) Kinase inhibition (hypothesized)
5-Fluoro-2-(pyrrolidin-3-yl)pyridine Pyridine-pyrrolidine None 166.2 Not specified
Compound 12 Pyrrolothiazolopyrimidine Chlorophenyl, methoxyphenyl, triazole ~800 Not specified
Example 53 Benzamide-triazolopyridine Trifluoropropyl, methoxypyridinyl ~550 Kinase/protease inhibition
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine Pyrimidine p-Tolylmethoxy ~250 Nucleic acid synthesis inhibition

Research Findings and Implications

  • Synthetic Challenges : The target compound’s triazolopyridazine-pyrrolidine linkage requires multi-step cyclization and protecting-group strategies, as seen in analogous syntheses (e.g., tert-butyl carbamate deprotection with trifluoroacetic acid ).
  • Bioactivity Trends: Compounds with trifluoromethyl groups (e.g., Example 53, target compound) exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogs .
  • Therapeutic Potential: While pyrimidine-based analogs () show fungicidal activity, the target compound’s triazolopyridazine core aligns more closely with kinase inhibitors, suggesting divergent applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.